molecular formula C29H27ClFN5O4S B2808107 2-chloro-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide CAS No. 394225-84-4

2-chloro-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide

Cat. No. B2808107
CAS RN: 394225-84-4
M. Wt: 596.07
InChI Key: SXQOOBWRJQEFBV-UHFFFAOYSA-N
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Description

2-chloro-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C29H27ClFN5O4S and its molecular weight is 596.07. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

A series of compounds, including triazole derivatives with structures related to the specified compound, have been synthesized and tested for their antibacterial activity against various bacterial strains such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae. These compounds are designed through complex chemical synthesis routes and evaluated for their potential as antibacterial agents, highlighting the importance of structural modifications to enhance biological activity (Singh et al., 2010).

Antimicrobial and Anti-inflammatory Applications

Novel triazole derivatives bearing a quinoline ring have been synthesized and studied for their antimicrobial activity. The process involves obtaining lead compounds from 8-hydroxyquinoline and ethyl 2-chloroacetate, followed by various chemical reactions to produce the final triazole compounds. These compounds have shown promising results against a range of bacteria and fungi, indicating their potential in antimicrobial therapy. Additionally, their physicochemical properties suggest suitability for oral administration (Yurttaş et al., 2020).

Anti-Inflammatory and Analgesic Properties

Research has also focused on synthesizing new substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones to explore their anti-inflammatory and analgesic activities. These studies demonstrate the potential of these compounds to act as non-steroidal anti-inflammatory and analgesic agents, with specific compounds showing significant inhibition of oedema compared to phenyl butazone, a standard drug used in the comparison (Bhati, 2013).

Corrosion Inhibition

In the field of materials science, quinolinyl triazole derivatives have been synthesized and applied as inhibitors for mild steel in hydrochloric acid, demonstrating their utility beyond pharmacological applications. These compounds, through their reactive sites, provide a protective layer against corrosion, indicating their potential in industrial applications to enhance the durability of metals (Bhat & Shetty, 2021).

properties

IUPAC Name

2-chloro-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClFN5O4S/c1-39-19-12-13-24(40-2)23(15-19)36-25(16-32-28(38)27-20(30)9-5-10-21(27)31)33-34-29(36)41-17-26(37)35-14-6-8-18-7-3-4-11-22(18)35/h3-5,7,9-13,15H,6,8,14,16-17H2,1-2H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQOOBWRJQEFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClFN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide

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